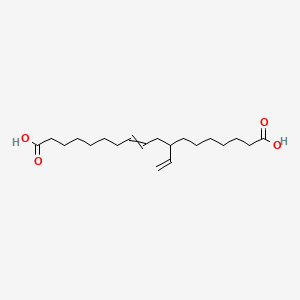
11-Ethenyloctadec-8-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Ethenyloctadec-8-enedioic acid is a long-chain unsaturated dicarboxylic acid with the molecular formula C20H34O4 It is characterized by the presence of an ethenyl group and a double bond within its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethenyloctadec-8-enedioic acid typically involves the functionalization of long-chain hydrocarbons. One common method is the oxidative cleavage of unsaturated fatty acids, such as oleic acid, followed by further functionalization to introduce the ethenyl group. The reaction conditions often include the use of strong oxidizing agents like potassium permanganate or ozone, followed by catalytic hydrogenation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes using microbial fermentation. Specific strains of microorganisms, such as Candida tropicalis, can be engineered to convert renewable resources like oleic acid into the desired dicarboxylic acid. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated dicarboxylic acids using hydrogenation catalysts such as palladium on carbon.
Substitution: The ethenyl group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of saturated dicarboxylic acids.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
11-Ethenyloctadec-8-enedioic acid has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyesters, contributing to the development of high-performance materials.
Biological Studies: The compound’s derivatives are studied for their potential antimicrobial and antifungal properties.
Industrial Applications: It serves as a precursor for the production of lubricants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of 11-Ethenyloctadec-8-enedioic acid involves its interaction with specific molecular targets, depending on its application. For instance, in polymer chemistry, the compound undergoes polymerization reactions to form long-chain polymers. In biological studies, its derivatives may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Octadec-9-enedioic acid: Another long-chain unsaturated dicarboxylic acid with similar structural features but lacking the ethenyl group.
1,18-Octadec-9-enedioic acid: A compound with a similar carbon chain length and double bond position but different functional groups.
Uniqueness: 11-Ethenyloctadec-8-enedioic acid is unique due to the presence of both an ethenyl group and a double bond within its carbon chain. This structural feature imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
114293-16-2 |
|---|---|
Molekularformel |
C20H34O4 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
11-ethenyloctadec-8-enedioic acid |
InChI |
InChI=1S/C20H34O4/c1-2-18(15-11-8-9-13-17-20(23)24)14-10-6-4-3-5-7-12-16-19(21)22/h2,6,10,18H,1,3-5,7-9,11-17H2,(H,21,22)(H,23,24) |
InChI-Schlüssel |
DKCJKFHNHRGGHU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CCCCCCC(=O)O)CC=CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















